![molecular formula C6H7BrN2O2S B2994655 2-Amino-3-bromobenzenesulfonamide CAS No. 339365-12-7](/img/structure/B2994655.png)
2-Amino-3-bromobenzenesulfonamide
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Overview
Description
2-Amino-3-bromobenzenesulfonamide is a chemical compound with the empirical formula C6H7BrN2O2S . It is used in various applications due to its unique properties .
Molecular Structure Analysis
The molecular structure of 2-Amino-3-bromobenzenesulfonamide is characterized by the presence of a bromine atom, an amino group, and a benzenesulfonamide group . The structure of this compound has been confirmed through various spectroscopic methods, including FTIR, 1H and 13C NMR, and MS spectroscopies .Scientific Research Applications
Antibacterial Drugs
Sulfonamides, including 2-Amino-3-bromobenzenesulfonamide, have been used as antibacterial drugs for decades . They work by inhibiting the growth of bacteria, making them effective in treating bacterial infections .
Antitumor Activity
Sulfonamide compounds have unique antitumor physiological activities . For example, certain sulfonamides have been proven to have good anticancer effects and are currently applied in clinical trials .
Antidiabetic Activity
Sulfonamides also exhibit antidiabetic activity . This makes them potentially useful in the treatment and management of diabetes .
Antiviral Activity
Another application of sulfonamides is their antiviral activity . This means they could potentially be used in the treatment of viral infections .
Anti-cancer Activity
In addition to their antitumor activity, sulfonamides also have anti-cancer physiological activities . This makes them a potential candidate for cancer treatment .
Mechanism of Action
Target of Action
The primary target of 2-Amino-3-bromobenzenesulfonamide is carbonic anhydrase IX (CA IX) . CA IX is a protein that is overexpressed in many solid tumors . Therefore, selective inhibition of CA IX can be a useful target for discovering novel antiproliferative agents .
Mode of Action
2-Amino-3-bromobenzenesulfonamide acts as a competitive antagonist and structural analogue of p-aminobenzoic acid (PABA) in the synthesis of folic acid . This is essential for the further production of DNA in bacteria . By inhibiting the synthesis of folic acid, the compound prevents bacterial growth .
Biochemical Pathways
The compound affects the folic acid synthesis pathway . By acting as a competitive antagonist of PABA, it prevents the synthesis of folic acid, which is crucial for the production of DNA in bacteria . The downstream effect of this is the inhibition of bacterial growth .
Result of Action
The molecular and cellular effects of 2-Amino-3-bromobenzenesulfonamide’s action are primarily the inhibition of bacterial growth . By preventing the synthesis of folic acid, an essential component for DNA production in bacteria, the compound effectively inhibits bacterial proliferation .
Safety and Hazards
properties
IUPAC Name |
2-amino-3-bromobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2O2S/c7-4-2-1-3-5(6(4)8)12(9,10)11/h1-3H,8H2,(H2,9,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVUHMJUCTZMRIC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)N)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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